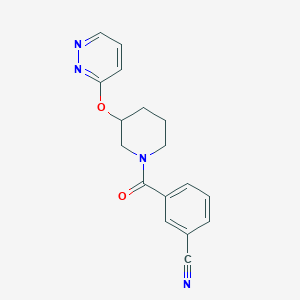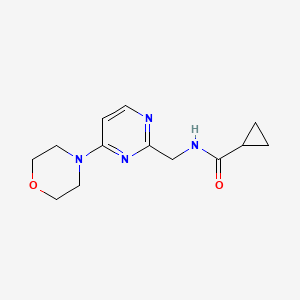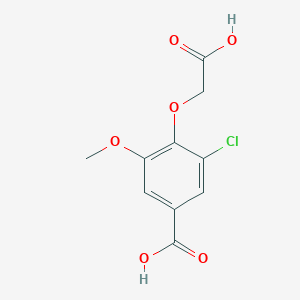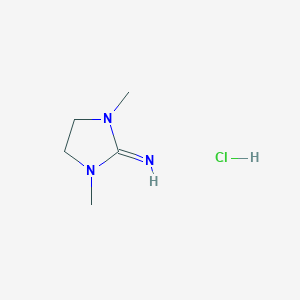
1,3-二甲基咪唑烷-2-亚胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylimidazolidin-2-imine hydrochloride: is a chemical compound with the molecular formula C5H12ClN3 and a molecular weight of 149.62 g/mol . It is a solid compound that is typically stored under inert atmosphere at room temperature . This compound is used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
1,3-Dimethylimidazolidin-2-imine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, detergents, and electronic materials.
作用机制
Target of Action
- While specific targets for DMI are not widely documented, it is primarily used as a solvent and a carrier for transdermal drug delivery . Its polar nature allows it to interact with various molecules, including drugs, but it doesn’t have a well-defined biological target.
Mode of Action
- DMI is a highly polar, non-protonic solvent. It readily forms hydrogen bonds with water, ethanol, ether, acetone, and chloroform, making it useful for solubilizing hydrophilic compounds. DMI’s ability to enhance drug penetration through the skin (transdermal absorption) is its most significant mode of action. It acts as a vehicle, facilitating drug permeation across the skin barrier .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolidin-2-imine hydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The exact synthetic route and reaction conditions can vary, but typically involve the use of imidazolidine derivatives and methylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 1,3-Dimethylimidazolidin-2-imine hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reaction monitoring , purification , and quality control to meet industry standards .
化学反应分析
Types of Reactions: 1,3-Dimethylimidazolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives , while reduction may produce reduced imidazolidine compounds .
相似化合物的比较
1,3-Dimethyl-2-imidazolidinone: A related compound with similar chemical structure and properties.
N,N′-Dimethylethyleneurea: Another similar compound used in various chemical applications.
Comparison: 1,3-Dimethylimidazolidin-2-imine hydrochloride is unique due to its specific imine functional group , which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
属性
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXAVIBJPQEZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
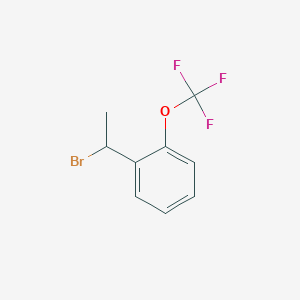
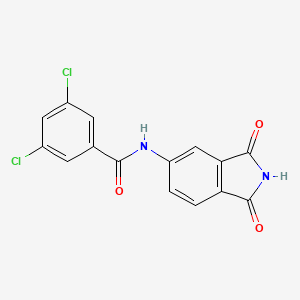
![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)
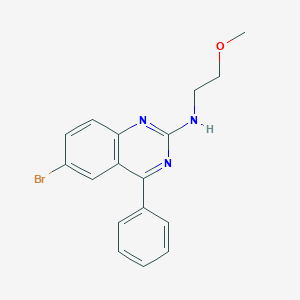
![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2496270.png)
